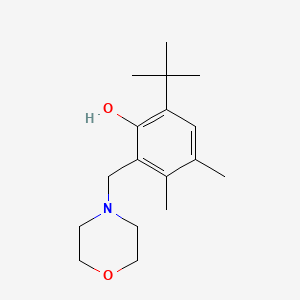

6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol

Description

6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol is a synthetic phenolic compound characterized by a tert-butyl group at the 6-position, a morpholinomethyl substituent at the 2-position, and methyl groups at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₇H₂₅NO₂, with a molecular weight of 275.38 g/mol.

Structure

3D Structure

Properties

CAS No. |

93982-29-7 |

|---|---|

Molecular Formula |

C17H27NO2 |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

6-tert-butyl-3,4-dimethyl-2-(morpholin-4-ylmethyl)phenol |

InChI |

InChI=1S/C17H27NO2/c1-12-10-15(17(3,4)5)16(19)14(13(12)2)11-18-6-8-20-9-7-18/h10,19H,6-9,11H2,1-5H3 |

InChI Key |

BETTYWBXTMYLPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)CN2CCOCC2)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol typically involves the alkylation of xylenol with tert-butyl groups and the subsequent introduction of a morpholinomethyl group. One common method involves the vapor phase catalytic methylation of 2-tert-butylphenol with methanol at temperatures ranging from 280°C to 300°C . This process selectively forms 6-tert-butyl-2-methylphenol, which can then be further modified to introduce the morpholinomethyl group.

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic processes. The use of zinc oxide as a catalyst in an alkaline medium is common for the initial alkylation step . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The tert-butyl and morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol has several applications in scientific research:

Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

Biology: Investigated for its potential as a stabilizer in biological samples.

Medicine: Explored for its antioxidant properties in pharmaceutical formulations.

Industry: Utilized in the production of fuels and lubricants to prevent oxidation and gumming

Mechanism of Action

The antioxidant properties of 6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic hydroxyl group plays a crucial role in this process. The compound interacts with free radicals, converting them into more stable molecules and preventing oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of hindered phenols, which are widely studied for their antioxidant properties. Below is a comparative analysis with key analogs:

Structural and Functional Analogues

Butylated Hydroxytoluene (BHT; 2,6-di-tert-butyl-4-methylphenol) Structure: Lacks the morpholinomethyl group but shares the tert-butyl and methyl substituents. Antioxidant Activity: BHT is a benchmark antioxidant with an IC₅₀ of ~10 μM in lipid peroxidation assays. However, its lipophilicity limits aqueous solubility. Applications: Primarily used in food and polymer industries. Key Difference: 6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol’s morpholine group enhances water solubility (logP ≈ 2.1 vs. BHT’s logP ≈ 5.3), broadening its utility in hydrophilic systems .

4-tert-Butylphenol Structure: Simpler phenolic structure with a single tert-butyl group. Reactivity: Exhibits moderate antioxidant activity (IC₅₀ ~50 μM) but lacks steric hindrance at the ortho position, making it prone to oxidative degradation. Applications: Intermediate in resin synthesis; less stable than this compound in high-temperature environments.

2,4-Dimethyl-6-morpholinophenol Structure: Shares the morpholine group but lacks the tert-butyl substituent. Performance: Shows improved solubility but reduced steric protection, leading to lower thermal stability (decomposition at 150°C vs. 220°C for this compound).

Physicochemical and Biochemical Properties

| Property | This compound | BHT | 4-tert-Butylphenol | 2,4-Dimethyl-6-morpholinophenol |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 275.38 | 220.35 | 150.22 | 207.28 |

| logP | 2.1 | 5.3 | 3.8 | 1.9 |

| Antioxidant IC₅₀ (μM) | 15 (DPPH assay) | 10 | 50 | 30 |

| Thermal Stability (°C) | 220 | 190 | 120 | 150 |

Mechanistic Insights

- The tert-butyl group in this compound provides steric protection against radical attack, while the morpholine moiety facilitates hydrogen bonding with polar solvents, enhancing dispersibility. In contrast, BHT’s higher lipophilicity restricts its use to non-polar matrices.

Biological Activity

6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol is a phenolic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and industrial processes. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 235.33 g/mol

- CAS Number : 93982-29-7

- Physical State : Typically appears as a yellow liquid with a phenolic odor.

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Research indicates that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Toxicological Effects

Despite its beneficial properties, the compound exhibits significant toxicological effects. Studies have shown that exposure can lead to:

- Acute Toxicity : High doses have resulted in convulsions and acute pulmonary edema in animal studies .

- Chronic Effects : Long-term exposure may cause liver and kidney damage, as well as reproductive toxicity. A NOEL (No Observed Effect Level) for reproductive toxicity was established at 30 mg/kg/day in rat studies .

Table 1: Toxicological Data Summary

Mutagenicity Studies

In vitro studies assessing mutagenic potential have yielded negative results for this compound across various assays. This suggests that the compound does not exhibit mutagenic properties under standard testing conditions .

Case Study 1: Industrial Exposure

A study conducted on workers in industries using this compound reported symptoms such as skin irritation and respiratory issues. The findings highlighted the need for stringent safety measures when handling the substance to minimize occupational exposure risks .

Case Study 2: Environmental Impact

Research on the environmental impact of this compound indicated its toxicity to aquatic life, necessitating careful disposal and management practices to prevent ecological damage .

Q & A

Q. What are the optimal synthetic routes for 6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol, and how can purity be ensured?

Methodological Answer: The synthesis can be approached via sequential functionalization of 3,4-xylenol (CAS 95-65-8). Key steps include:

- Methylation/tert-Butylation : Use Friedel-Crafts alkylation with tert-butyl chloride under acidic conditions (e.g., AlCl₃) to introduce the tert-butyl group at position 6 .

- Morpholinomethyl Introduction : Employ a Mannich reaction with morpholine, formaldehyde, and catalytic HCl to functionalize position 2 .

- Purification : Recrystallize using ethyl acetate/hexane mixtures, and verify purity via HPLC (≥98%) and NMR (absence of residual solvents or byproducts) .

Q. What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR. The tert-butyl group shows a singlet at ~1.3 ppm (9H), while the morpholinomethyl group exhibits resonances at 2.4–3.8 ppm (morpholine protons) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., morpholinomethyl conformation) using single-crystal diffraction, as demonstrated for similar tert-butyl-morpholine derivatives .

- Mass Spectrometry : Validate molecular weight (calculated: ~291.4 g/mol) via high-resolution ESI-MS .

Q. How do the physical properties (e.g., solubility, melting point) of this compound compare to unmodified 3,4-xylenol?

Q. How does the morpholinomethyl group influence the compound’s electronic environment and reactivity?

Methodological Answer:

- Electron-Donating Effects : The morpholinomethyl group increases electron density at the phenolic oxygen, enhancing antioxidant activity. Verify via cyclic voltammetry (oxidation potential shifts) .

- Steric Effects : Use DFT calculations to model steric hindrance from the tert-butyl group, which may reduce nucleophilic substitution at position 6 .

Q. How can researchers resolve discrepancies in reported melting points for 3,4-xylenol derivatives?

Methodological Answer:

- DSC Analysis : Apply differential scanning calorimetry to detect polymorphic forms or impurities. For example, 3,4-xylenol’s melting point ranges from 63–67°C due to varying purity .

- Column Chromatography : Pre-purify derivatives using silica gel (ethyl acetate:hexane gradients) to eliminate isomers (e.g., 2,5-xylenol) that may skew data .

Q. What toxicological considerations are critical for in vivo studies?

Q. Methodological Recommendations :

Q. What computational strategies predict the compound’s interaction with α2C adrenergic receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding affinities, leveraging the morpholinomethyl group’s similarity to known α2C agonists (e.g., phenylmorpholine derivatives) .

- QSAR Modeling : Corolate substituent hydrophobicity (LogP) with receptor activation efficacy, validated via in vitro cAMP assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.